

Comparative docking studies of Ethyl 2-aminothiazole-4-carboxylate analogs

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Compound of Interest

Compound Name:	<i>Ethyl 2-aminothiazole-4-carboxylate hydrobromide</i>
Cat. No.:	B156070

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A Comparative Guide to the Molecular Docking of Ethyl 2-aminothiazole-4-carboxylate Analogs

This guide provides a comparative analysis of the molecular docking performance of various Ethyl 2-aminothiazole-4-carboxylate analogs from published research. The data is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as therapeutic agents. The docking studies summarized here investigate the binding affinities of these analogs against a range of biological targets implicated in diseases such as bacterial infections and cancer.

Comparative Docking Performance

The following table summarizes the docking scores of various Ethyl 2-aminothiazole-4-carboxylate analogs against their respective protein targets. The binding affinity, often represented as a docking score or binding energy in kcal/mol, indicates the strength of the interaction between the ligand (analog) and the protein. A more negative or lower binding energy generally signifies a more stable and favorable interaction.

Compound ID	Target Protein	Docking Score (kcal/mol)	Reference
2a	UDP-N-acetylmuramate/l-alanine ligase	-	[1]
2b	UDP-N-acetylmuramate/l-alanine ligase	-7.6	[1]
1j	Unspecified (Antiglycation study)	-9.25	[2]
1k	Unspecified (Antiglycation study)	-8.42	[2]
Compound 8	Penicillin-binding protein 4 (PBP4) of E. coli	-5.2	[3]
Compound 8	Penicillin-binding protein 4 (PBP4) of S. aureus	-5.6	[3]
S2	FabH	-102.612 (MolDock Score)	[4]
S5	FabH	-115.321 (MolDock Score)	[4]
S6	FabH	-144.236 (MolDock Score)	[4]
S7	FabH	-138.954 (MolDock Score)	[4]
S8	FabH	-125.789 (MolDock Score)	[4]
S9	FabH	-118.457 (MolDock Score)	[4]

Griseofulvin (Standard)	FabH	-90.94 (MolDock Score)	[4]
2e	Mpro protein of SARS-CoV-2	Good binding affinity	[5][6]
2h	Mpro protein of SARS-CoV-2	Good binding affinity	[5][6]

Experimental Protocols

The in silico molecular docking studies referenced in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may differ between studies, the core methodology is consistent.

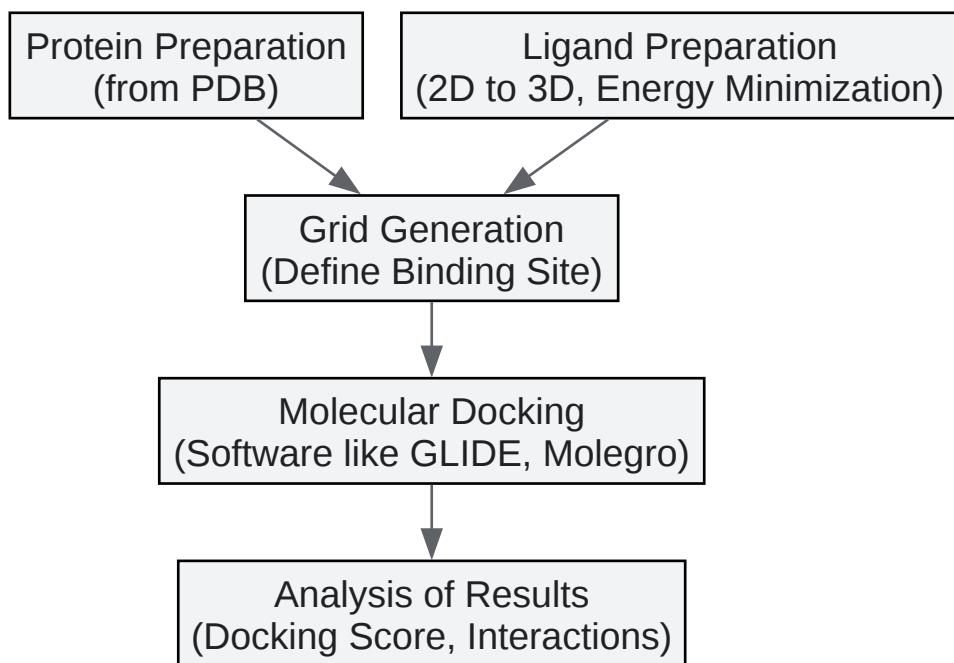
General Molecular Docking Protocol

- **Protein Preparation:** The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Hydrogen atoms are added to the protein, and appropriate charges are assigned to the amino acid residues.[7]
- **Ligand Preparation:** The two-dimensional structures of the Ethyl 2-aminothiazole-4-carboxylate analogs are drawn using chemical drawing software. These 2D structures are then converted into three-dimensional structures. Energy minimization of the ligand structures is performed using appropriate force fields to obtain their most stable conformation.[7]
- **Grid Generation:** A binding site on the target protein is identified. This is often determined by the location of a co-crystallized ligand in the original PDB file or through active site prediction algorithms. A grid box is then generated around this binding site, defining the three-dimensional space where the docking software will search for favorable ligand binding poses.[7]

- Molecular Docking: Docking calculations are performed using specialized software such as Molegro Virtual Docker or the GLIDE module of the Schrödinger Suite.[3][7][8] The software systematically explores various conformations and orientations of the ligand within the defined grid box. For each pose, a scoring function is used to calculate the binding affinity, which predicts the strength of the interaction between the ligand and the protein.[7]
- Analysis of Results: The resulting docked poses are ranked based on their docking scores. The pose with the most favorable score is typically considered the most probable binding mode. These poses are then visually inspected to analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.[7]

Visualizations

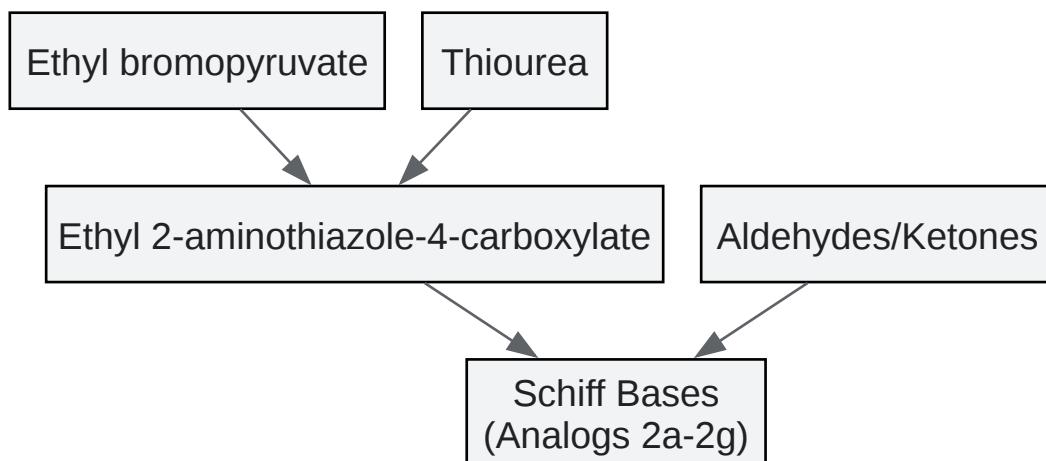
Molecular Docking Workflow



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Caption: A generalized workflow for molecular docking studies.

Synthesis of Ethyl 2-aminothiazole-4-carboxylate Analogs



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Caption: Synthesis scheme for Schiff base analogs of Ethyl 2-aminothiazole-4-carboxylate.[\[1\]](#)

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